molecular formula C15H11ClN4O2 B2425413 4-chloro-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)picolinamide CAS No. 1207022-30-7

4-chloro-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)picolinamide

Cat. No.: B2425413
CAS No.: 1207022-30-7
M. Wt: 314.73
InChI Key: QUKBKRSDHVDELI-UHFFFAOYSA-N
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Description

4-chloro-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)picolinamide is a heterocyclic compound that features a picolinamide core substituted with a 4-chloro group and a 1,2,4-oxadiazole ring

Mechanism of Action

Target of Action

Compounds with a 1,2,4-oxadiazole scaffold have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, it’s possible that this compound may also target infectious agents.

Mode of Action

Oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This property could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Given the anti-infective activities of similar 1,2,4-oxadiazole derivatives , it’s plausible that this compound may interfere with the biochemical pathways of infectious agents, thereby inhibiting their growth or replication.

Result of Action

Given the anti-infective activities of similar 1,2,4-oxadiazole derivatives , this compound may exert its effects by inhibiting the growth or replication of infectious agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)picolinamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)picolinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution of the chloro group can yield various substituted picolinamide derivatives, while oxidation of the oxadiazole ring can lead to the formation of oxadiazole N-oxides .

Properties

IUPAC Name

4-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN4O2/c16-11-6-7-17-12(8-11)15(21)18-9-13-19-14(20-22-13)10-4-2-1-3-5-10/h1-8H,9H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUKBKRSDHVDELI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=NC=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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